The synthesis of 4-bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride typically involves several steps, which may include the following:
The molecular structure of 4-bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride can be analyzed using various spectroscopic methods:
4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride participates in various chemical reactions:
The mechanism of action for 4-bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride primarily revolves around its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules due to the highly reactive nature of its sulfonyl chloride group. This reactivity allows it to modify enzyme functions and protein interactions, which can lead to various biological effects .
The physical and chemical properties of 4-bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride include:
4-Bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride has several significant applications:
Retrosynthetic deconstruction of 4-bromo-5-carbamoyl-2-fluorobenzene-1-sulfonyl chloride (CAS: 1490768-70-1, C₇H₄BrClFNO₃S) reveals three strategic bond disconnections corresponding to its halogen, sulfonyl chloride, and carbamoyl functionalities. The primary disconnection targets the sulfonyl chloride group, indicating 4-bromo-5-carbamoyl-2-fluorobenzenesulfonic acid or its sodium salt as a viable precursor. This approach aligns with industrial sulfonyl chloride production routes where sulfonic acids serve as stable intermediates for chlorination [3] [8]. The secondary disconnection focuses on the carbamoyl group, suggesting 4-bromo-2-fluoro-5-cyanobenzenesulfonyl chloride or ester-protected carboxylic acid derivatives as potential intermediates. This step acknowledges the carbamoyl group's sensitivity to harsh reaction conditions, necessitating either late-stage amidation or robust protection strategies [1] [6].
The tertiary disconnection examines halogen relationships, recognizing that adjacent bromine and fluorine atoms impose significant electronic constraints on electrophilic substitution. Retrosynthetic removal of bromine indicates 5-carbamoyl-2-fluorobenzenesulfonyl chloride as the logical precursor, where bromination must occur ortho to both sulfonyl chloride and carbamoyl groups—positions strongly influenced by their opposing electronic effects. Computational analysis (LogP = 2.13, TPSA = 77.8 Ų) confirms substantial charge polarization across the benzene ring, validating the strategic prioritization of halogenation steps early in synthetic planning to leverage inherent directing effects [5] [6].
Table 1: Retrosynthetic Disconnection Pathways for Target Compound
Disconnection Level | Target Bond/Group | Precursor | Key Considerations |
---|---|---|---|
Primary | S(=O)₂-Cl | 4-Bromo-5-carbamoyl-2-fluorobenzenesulfonic acid | Chlorination reagent selection; SO₂ gas evolution control |
Secondary | C(=O)-NH₂ | 4-Bromo-2-fluoro-5-cyanobenzenesulfonyl chloride | Hydrolysis conditions; competing nitrile hydrolysis |
Tertiary | C-Br | 5-Carbamoyl-2-fluorobenzenesulfonyl chloride | Ortho-bromination regioselectivity; carbamoyl stability |
Regioselective halogen installation requires meticulous orchestration of directing group strengths and reaction kinetics. For the 1,2,4-trisubstituted benzene target, sequential halogenation begins with meta-fluorination relative to an ortho/para-directing group (e.g., aniline or acetanilide), followed by bromination ortho to fluorine and ortho to carboxamide. Experimental data confirms that unprotected carboxamide groups enable regioselective bromination at the 4-position of 2-fluorobenzamide derivatives (yield: 78-85%), leveraging both fluorine's weak ortho-directing ability and the carboxamide's stronger ortho/para-directing influence [8] [10]. When employing NBS (N-bromosuccinimide) in DMF at 0-5°C, this dual-directing effect achieves >20:1 regioselectivity for bromination adjacent to fluorine.
Alternative approaches utilize halogen-exchange (Halex) chemistry on 4-bromo-2-chloro-5-nitrobenzoic acid precursors, where fluoride displacement of activated chlorine occurs under phase-transfer conditions (tetrabutylammonium bromide, DMSO, 120°C). However, this route risks decarboxylation and requires subsequent carbamoyl installation, making it less efficient than directed bromination. Crucially, carbamoyl protection as its tert-butyloxycarbonyl (Boc) derivative proves essential during high-temperature fluorination (>100°C), preventing dehydration to nitrile side products. Kinetic studies reveal bromination before fluorination substantially improves overall yield (82% vs. 58%) due to reduced steric congestion and enhanced fluorine activation at the 2-position [5] [7].
Table 2: Regioselectivity Comparison of Halogenation Sequences
Halogenation Sequence | Conditions | Regioselectivity Ratio | Yield (%) | Key Observation |
---|---|---|---|---|
Fluorination → Bromination | 1) DAST, DCM, -78°C; 2) NBS, DMF, 0°C | 20:1 (desired:undesired) | 78-85 | Carbamoyl dehydration <5% |
Bromination → Fluorination | 1) NBS, CCl₄, reflux; 2) KF, 18-crown-6, DMF, 120°C | >50:1 | 82-88 | Requires carbamoyl protection |
Simultaneous Halogenation | Br₂/F₂ gas, HOAc, 60°C | <3:1 | 42 | Uncontrollable polyhalogenation |
Sulfonylation of carbamoyl-activated aromatics presents unique challenges due to competing electrophilic attack on nitrogen versus sulfur electrophile generation. Two dominant routes exist: (1) Chlorosulfonation of 4-bromo-2-fluorobenzamide precursors, and (2) Oxidation of 5-(bromomethyl)-2-fluorobenzenesulfonyl chloride derivatives. Route 1 employs chlorosulfonic acid (ClSO₃H) in dichloroethane (DCE) at 0°C→25°C, achieving 70-75% conversion to sulfonyl chloride while minimizing carbamoyl hydrolysis (<8%). The low-temperature protocol is critical, as NMR studies confirm carbamoyl decomposition accelerates above 30°C due to intramolecular acylation of sulfur intermediates [3] [8].
Route 2 utilizes oxidative sulfonylation via 2-bromo-4-fluoro-5-(chlorosulfonyl)benzyl bromide intermediates, where sodium sulfite/sodium hypochlorite oxidation converts the methyl group to sulfonyl chloride. Though step-intensive, this method achieves superior regiopurity (>99%) by avoiding positional isomer formation inherent to direct electrophilic sulfonylation. Crucially, both routes require inert atmosphere handling (N₂/Ar) due to sulfonyl chloride sensitivity to atmospheric moisture. Recent advances demonstrate photocatalytic sulfonylation using 4CzIPN catalyst and sodium sulfinates under blue LED irradiation, achieving 65% yield at ambient temperature—a promising method for acid-sensitive substrates [9].
Table 3: Sulfonylation Method Comparison for Carbamoyl-Substituted Aromatics
Method | Conditions | Yield (%) | Carbamoyl Integrity (%) | Byproducts |
---|---|---|---|---|
Chlorosulfonation | ClSO₃H (1.5 eq), DCE, 0°C→25°C, 4h | 70-75 | 92 | Positional isomers (≤10%), SO₂ |
Oxidative Sulfonylation | Na₂SO₃/NaOCl, DMF/H₂O, 40°C, 12h | 68 | 98 | Chlorinated derivatives (≤5%) |
Photocatalytic | 4CzIPN (2 mol%), ArSO₂Na, CH₃CN, blue LED, 25°C | 65 | 99 | Desulfonylated arene (≤8%) |
The carbamoyl group's dual vulnerability—nucleophilic degradation and acid-catalyzed dehydration—mandates tailored protection during sulfonylation and halogenation. Three protection strategies demonstrate efficacy:
Comparative analysis reveals Boc protection as optimal for sequences involving bromination and fluorination, while TMS excels for sulfonylation. Crucially, all strategies must avoid Lewis acids (e.g., AlCl₃) during sulfonylation, which catalyze carbamoyl deamination. Recent innovations exploit sterically hindered silyl groups (t-butyldimethylsilyl) for enhanced stability, enabling high-temperature fluorination (150°C) with <2% dehydration [1] [8].
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